molecular formula C7H10BF3N2O2 B2377271 1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid CAS No. 1361380-69-9

1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid

Cat. No.: B2377271
CAS No.: 1361380-69-9
M. Wt: 221.97
InChI Key: BRTYYHMOCKZIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid (CAS: 1361380-69-9) is a boronic acid derivative featuring a pyrazole core substituted with an isopropyl group at position 1, a trifluoromethyl group at position 3, and a boronic acid moiety at position 5. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions due to the boronic acid group’s reactivity, enabling the formation of carbon-carbon bonds in pharmaceutical and agrochemical synthesis . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isopropyl substituent introduces steric effects that influence reaction selectivity and kinetics.

Properties

IUPAC Name

[2-propan-2-yl-5-(trifluoromethyl)pyrazol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BF3N2O2/c1-4(2)13-6(8(14)15)3-5(12-13)7(9,10)11/h3-4,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTYYHMOCKZIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN1C(C)C)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361380-69-9
Record name 1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Directed Ortho-Lithiation

In a representative procedure, 1-isopropyl-3-(trifluoromethyl)pyrazole is treated with n-butyllithium (n-BuLi) at cryogenic temperatures (-78°C to -45°C) in tetrahydrofuran (THF) under inert conditions. The lithiated intermediate is subsequently quenched with triisopropyl borate (B(OiPr)₃), yielding the boronic acid after acidic workup. This method achieves yields exceeding 90% on multi-gram scales, as demonstrated in the synthesis of analogous trifluoromethylpyridylboronic acids.

Key advantages include:

  • Regioselectivity : The trifluoromethyl group directs lithiation exclusively to the C5 position, avoiding competing side reactions.
  • Scalability : Reactions are conducted in THF with commercially available reagents, enabling kilogram-scale production.

Optimization of Reaction Conditions

Temperature control is critical to minimizing protodeboronation, a common side reaction in electron-deficient boronic acids. Maintaining the reaction below -45°C during lithiation and employing slow addition of the borating agent (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) suppress decomposition. Post-reaction quenching with saturated ammonium chloride and extraction with ethyl acetate further purify the product.

Hydrolysis of Pinacol Boronic Esters

An alternative route involves synthesizing the pinacol ester intermediate, followed by acidic hydrolysis to the boronic acid. This two-step strategy mitigates handling challenges associated with boronic acids’ instability.

Synthesis of 1-Isopropylpyrazole-5-Boronic Acid Pinacol Ester

The pinacol ester is prepared by reacting 1-isopropyl-3-(trifluoromethyl)pyrazole with n-BuLi at -60°C, followed by addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction proceeds with 77% yield and 99.3% purity after crystallization from n-hexane.

Acidic Hydrolysis to Boronic Acid

The pinacol ester is hydrolyzed using hydrochloric acid (HCl) in tetrahydrofuran/water mixtures. This step typically achieves quantitative conversion, as the ester’s stability simplifies purification prior to hydrolysis.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Key Advantages Limitations
Lithiation-Boronation 90–94% n-BuLi, THF, -78°C to -45°C High regioselectivity; scalable Sensitive to moisture and temperature
Pinacol Ester Hydrolysis 77% n-BuLi, THF, -60°C; HCl hydrolysis Easier handling of intermediates Additional hydrolysis step required

Applications in Cross-Coupling Reactions

This boronic acid serves as a key coupling partner in Suzuki-Miyaura reactions. For example, it cross-couples with 2-chloro-5-(trifluoromethyl)pyridine under palladium catalysis to form biheteroaryl systems. Such reactions typically employ Pd(PPh₃)₂Cl₂ and Na₂CO₃ in 1,4-dioxane at reflux, achieving yields >75%.

Chemical Reactions Analysis

1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions include substituted pyrazoles and various boron-containing intermediates .

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes critical differences between the target compound and its analogs:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Purity Key Applications/Notes
1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid 1361380-69-9 1-isopropyl, 3-CF₃, 5-B(OH)₂ C₇H₉BF₃N₂O₂* ~220.8 (estimated) ≥97% Cross-coupling; steric hindrance enhances selectivity
1-Methyl-3-(trifluoromethyl)pyrazole-5-boronic acid 344591-91-9 1-methyl, 3-CF₃, 5-B(OH)₂ C₅H₆BF₃N₂O₂ 193.92 97%–98% Higher reactivity due to reduced steric bulk
1-Isopropylpyrazole-5-boronic acid 847818-74-0 1-isopropyl, 5-B(OH)₂ (no CF₃) C₆H₁₁BN₂O₂ 153.97 N/A Simpler structure; lacks trifluoromethyl’s electronic effects
1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid N/A (BB-4733) 1-isopropyl, 3-CF₃, 4-B(OH)₂ C₇H₉BF₃N₂O₂ ~220.8 (estimated) N/A Positional isomer; altered reactivity in coupling
1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid 20948-67-8 1-dimethylsulfamoyl, 3-CF₃, 5-B(OH)₂ C₇H₁₀BF₃N₃O₃S 301.04 N/A Sulfamoyl group modifies electronic properties

Commercial Availability and Pricing

  • Target Compound : Priced at 148.00 €/1g (CymitQuimica, IN-DA009WUZ), reflecting higher synthesis complexity .
  • Methyl Analog : Lower cost (49.00 €/1g, CymitQuimica) due to simpler structure and broader availability .
  • Pinacol Esters : Derivatives like 1-Methyl-3-(trifluoromethyl)pyrazole-5-boronic acid pinacol ester (CAS 1025719-23-6) offer improved stability for storage and transport .

Q & A

Basic: What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions using 1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid?

Answer:
The Suzuki-Miyaura reaction typically employs palladium catalysts (e.g., PdCl₂(dppf)₂ or Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and anhydrous solvents (DME/H₂O or DMF) at 70–105°C . For sterically hindered substrates like this boronic acid (due to the isopropyl group), increasing reaction time (overnight) and catalyst loading (1–5 mol%) may improve yields. Pre-activation of the boronic acid via pinacol ester formation can enhance stability during coupling .

Basic: What synthetic routes are recommended for preparing this compound?

Answer:
A common approach involves:

Core Pyrazole Formation: Condensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones.

Boronation: Using bis(pinacolato)diboron with Pd catalysts (e.g., PdCl₂(dppf)₂) in DMF at 105°C .

Isopropyl Introduction: Alkylation or substitution reactions with isopropyl halides under basic conditions (e.g., K₂CO₃ in acetone) .
Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures >97% purity .

Advanced: How can steric hindrance from the isopropyl group be mitigated in cross-coupling reactions?

Answer:
Steric effects may reduce coupling efficiency. Strategies include:

  • Catalyst Optimization: Bulky ligands (e.g., XPhos) enhance catalytic activity for hindered substrates .
  • Solvent Selection: Polar aprotic solvents (DMAc, NMP) improve solubility and reaction kinetics.
  • Microwave-Assisted Synthesis: Shortens reaction time and reduces decomposition risks .
    Comparative studies with analogous compounds (e.g., methyl-substituted pyrazole boronic acids) suggest steric tuning via substituent positioning .

Advanced: How should researchers address discrepancies in reported catalytic efficiencies for this boronic acid?

Answer:
Contradictions in catalytic efficiency may arise from:

  • Substrate Electronic Effects: The electron-withdrawing trifluoromethyl group alters reactivity; DFT calculations can model electronic contributions.
  • Impurity Profiles: Trace Pd or solvent residues (e.g., THF peroxides) may inhibit catalysis. Use high-purity reagents and characterize intermediates via NMR/HPLC .
  • Replication Studies: Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Confirm boronic acid moiety (δ 7–9 ppm for aromatic protons) and isopropyl group (δ 1.2–1.4 ppm, doublet) .
  • ¹¹B NMR: Verify boronic acid integrity (δ 28–32 ppm) and absence of boroxine formation.
  • HPLC-MS: Assess purity (>98%) and detect trace impurities using C18 columns (ACN/H₂O mobile phase) .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

  • Process Optimization: Use flow chemistry for precise control of reaction parameters (temperature, residence time) .
  • Catalyst Recycling: Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs.
  • Crystallization Techniques: Anti-solvent addition (e.g., water in DMF) enhances yield and purity .

Safety: What precautions are necessary when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of boronic acid dust.
  • Storage: Keep in airtight containers under nitrogen at 0–6°C to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.